Product packaging for Angulifolide(Cat. No.:)

Angulifolide

Cat. No.: B1256854
M. Wt: 328.3 g/mol
InChI Key: OMRGHKTYZHUNKS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angulifolide is a natural product with the molecular formula C18H16O6 and an average molecular mass of 328.32 g/mol . This compound is categorized as a phytochemical and is identified as being sourced from the plant species Roldana angulifolia . As a specialized plant-derived metabolite, this compound is of significant interest in the field of natural product chemistry and phytochemical research. Its structure and properties present opportunities for investigation into its potential biological activities and mechanisms of action. Researchers can utilize this compound for in vitro studies to explore its applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O6 B1256854 Angulifolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

[(5S)-15-methoxy-8-oxo-7,13-dioxatetracyclo[7.6.1.05,16.010,14]hexadeca-1(16),2,9,11,14-pentaen-11-yl]methyl acetate

InChI

InChI=1S/C18H16O6/c1-9(19)22-7-11-8-23-17-14(11)15-13-10(6-24-18(15)20)4-3-5-12(13)16(17)21-2/h3,5,8,10H,4,6-7H2,1-2H3/t10-/m1/s1

InChI Key

OMRGHKTYZHUNKS-SNVBAGLBSA-N

Isomeric SMILES

CC(=O)OCC1=COC2=C(C3=C4[C@H](CC=C3)COC(=O)C4=C12)OC

Canonical SMILES

CC(=O)OCC1=COC2=C(C3=C4C(CC=C3)COC(=O)C4=C12)OC

Synonyms

angulifolide

Origin of Product

United States

Natural Origin and Isolation of Angulifolide

Botanical Sources of Angulifolide

The primary known natural source of this compound belongs to the Asteraceae family, a large and diverse family of flowering plants.

The principal botanical source from which this compound has been isolated is Roldana angulifolia. nih.govresearchgate.netacademicjournals.org This plant is an aromatic shrub native to Mexico, belonging to the tribe Senecioneae within the Asteraceae family. wikipedia.org Phytochemical studies of Roldana angulifolia have led to the identification and characterization of this compound along with other related modified eremophilanes. nih.govcolpos.mx The genus Roldana is known for producing a variety of sesquiterpenes, particularly furanoeremophilanes and their derivatives. redalyc.org

While Roldana angulifolia is the specific source of this compound, numerous other plant species, particularly within the Senecioneae tribe, are known to produce a wide array of structurally related furanoeremophilanes. These compounds share a common bicyclic sesquiterpenoid core. Genera known for being rich sources of these compounds include:

Psacalium: Species such as Psacalium peltatum and Psacalium radulifolium are known to contain furanoeremophilanes like maturin acetate (B1210297). researchgate.netacademicjournals.org

Senecio: Various species within this large genus, including Senecio digitalifolius and Senecio lydenburgensis, have been found to yield furanoeremophilane (B1240327) derivatives. researchgate.netacademicjournals.org

Cacalia: This genus is another source of diverse furanoeremophilanes.

Ligularia: Many species of Ligularia are well-documented producers of these types of sesquiterpenes.

The prevalence of furanoeremophilanes across these related genera highlights a common biosynthetic pathway within this segment of the Asteraceae family.

Table 1: Botanical Sources of this compound and Related Compounds

GenusSpeciesCompound TypeSpecific Compound Example
RoldanaRoldana angulifoliaModified Eremophilane (B1244597)This compound
PsacaliumPsacalium peltatumFuranoeremophilaneMaturin Acetate
SenecioSenecio digitalifoliusFuranoeremophilaneNot specified
LigulariaMultiple speciesFuranoeremophilaneNot specified
CacaliaMultiple speciesFuranoeremophilaneNot specified

Methodologies for this compound Extraction from Plant Material

The initial step in isolating this compound involves its extraction from the plant material, typically the dried and powdered parts of Roldana angulifolia. Conventional solvent extraction techniques are commonly employed for this purpose. nih.govresearchgate.net

The general procedure involves the maceration or reflux of the plant material with an organic solvent. researchgate.net The choice of solvent is crucial for efficiently extracting compounds of medium polarity like sesquiterpenes. Solvents such as methanol (B129727), ethanol, or ethyl acetate are frequently used. nih.govresearchgate.net The process aims to draw out the desired secondary metabolites from the plant tissue into the solvent.

Following the extraction period, the mixture is filtered to remove solid plant debris. The resulting solution, known as the crude extract, is then concentrated under reduced pressure using a rotary evaporator. This step removes the bulk of the solvent, yielding a concentrated residue containing a complex mixture of phytochemicals, including this compound. nih.gov This crude extract serves as the starting material for the subsequent isolation and purification stages.

Chromatographic and Separation Techniques for this compound Isolation

Due to the complexity of the crude plant extract, which contains numerous compounds with varying chemical properties, chromatographic techniques are essential for the isolation of pure this compound. researchgate.net

Column chromatography is a fundamental and widely used technique for the separation of compounds from a mixture. researchgate.net For the isolation of this compound, the crude extract is typically subjected to column chromatography over a solid stationary phase, most commonly silica (B1680970) gel. researchgate.net

The process involves loading the concentrated extract onto the top of a glass column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the compounds to the silica gel. Less polar compounds travel down the column more quickly with the solvent, while more polar compounds are retained more strongly by the polar silica gel.

By gradually increasing the polarity of the mobile phase (gradient elution), different fractions of the eluate can be collected. For instance, a gradient of hexane (B92381) and ethyl acetate might be used, starting with a low polarity mixture and progressively increasing the proportion of the more polar ethyl acetate. Each collected fraction contains a simplified mixture of compounds.

Thin-Layer Chromatography (TLC) is a critical analytical tool used throughout the isolation process. researchgate.net It is performed on a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel.

TLC serves several key purposes:

Monitoring Fractions: The fractions collected from the column chromatography are analyzed by TLC to determine their composition. By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, the presence and separation of different compounds can be visualized (e.g., under UV light).

Guiding Separation: Fractions with similar TLC profiles are combined, simplifying the subsequent purification steps.

Optimizing Conditions: TLC is used to quickly determine the optimal solvent system (mobile phase) for achieving good separation on the column.

The repeated application of column chromatography, guided by TLC analysis, allows for the progressive enrichment and eventual isolation of this compound in a pure form from the complex initial extract.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the final purification of natural products like this compound. It offers high resolution and sensitivity, making it ideal for separating structurally similar compounds. nih.govnih.gov Preparative HPLC (prep-HPLC) is specifically employed to isolate substantial quantities of a pure substance from a mixture. rsc.org

In a typical workflow for purifying a target compound from a semi-purified plant extract fraction, a prep-HPLC system is used. rsc.org The choice of the stationary phase (the column) and the mobile phase (the solvent) is critical and is optimized to achieve the best separation. nih.govmdpi.com For sesquiterpenoids, reversed-phase columns (like C18) are commonly used, where a polar mobile phase, often a gradient of water and a less polar organic solvent like methanol or acetonitrile, is employed to elute the compounds based on their hydrophobicity. mdpi.com The separated compounds are detected as they exit the column, typically by a UV detector, and the corresponding fractions containing the pure compound are collected. mdpi.com

Detailed research findings on the specific HPLC conditions for this compound are proprietary to the individual studies, but the general principles involve:

Column: A reversed-phase column is a common choice for separating moderately polar compounds like sesquiterpenoid lactones.

Mobile Phase: A gradient elution system, for instance, starting with a higher percentage of water and gradually increasing the percentage of an organic solvent like methanol or acetonitrile, is often used to effectively separate compounds with different polarities.

Detection: A Diode Array Detector (DAD) can be used to monitor the elution at multiple wavelengths, which helps in identifying and isolating the target compound. mdpi.com

Other Advanced Separation Techniques

While HPLC is crucial for the final purification step, other advanced techniques are often used in the preliminary stages to simplify the complex mixture before HPLC. nih.gov

Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. nih.gov It is particularly useful for the fractionation of crude extracts and the separation of polar compounds.

Column Chromatography (CC): This is a fundamental and widely used technique for the initial fractionation of crude extracts. The extract is loaded onto a column packed with a solid adsorbent (stationary phase) like silica gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Solid-Phase Extraction (SPE): SPE is used for sample clean-up and concentration before analysis or further purification by HPLC. rsc.org It can effectively remove interfering substances from the extract, leading to a cleaner sample and better HPLC separation. rsc.org

The strategic combination of these techniques—for instance, initial fractionation by column chromatography followed by final purification using preparative HPLC—is essential for the successful isolation of pure this compound from its natural source. rsc.org

Structural Elucidation and Stereochemical Assignment of Angulifolide

Spectroscopic Analysis for Structure Determination

Spectroscopic methods were foundational in deciphering the molecular framework and functional groups of Angulifolide. fishersci.canih.govfishersci.fifishersci.comwikipedia.org36.112.18

Mass spectrometry (MS) played a vital role in determining the molecular formula and confirming the molecular weight of this compound. nih.govfishersci.fifishersci.comwikipedia.org High-resolution mass spectrometry (HRMS) is typically employed to provide the exact mass, which is crucial for precisely determining the elemental composition of the compound. fishersci.com Furthermore, the fragmentation patterns observed in electron ionization mass spectrometry (EI-MS) or tandem mass spectrometry (MS/MS) experiments offer valuable information about the substructures present within the molecule, aiding in the assembly of the complete structure. fishersci.ca

Infrared (IR) spectroscopy was utilized to identify characteristic functional groups within the this compound molecule. fishersci.comwikipedia.org The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational modes of different chemical bonds. For instance, the presence of carbonyl groups (C=O), hydroxyl groups (O-H), or carbon-carbon double bonds (C=C) would be indicated by distinct absorption bands in the IR spectrum, providing supportive evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) spectroscopy was applied to detect the presence of chromophores and conjugated systems within the this compound structure. fishersci.com36.112.18 The absorption of UV or visible light at specific wavelengths (λmax) and their corresponding molar absorptivities (log ε) provide information about the extent of unsaturation and conjugation, which is characteristic of many natural products, including eremophilanes.

Absolute Configuration Assignment Methodologies

The absolute configuration of this compound (1) was definitively assigned using the modified Mosher method. fishersci.canih.govfishersci.fi This widely recognized technique is particularly effective for determining the stereochemistry of chiral secondary alcohols. It involves the reaction of the chiral alcohol with enantiomerically pure α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride, typically the (R)- and (S)-enantiomers, to form a pair of diastereomeric Mosher esters.

The key to the Mosher method lies in the analysis of the differences in chemical shifts (Δδ values) observed in the ¹H NMR spectra of these diastereomeric esters. By comparing the chemical shifts of protons near the stereocenter in the (S)-MTPA ester versus the (R)-MTPA ester, a characteristic pattern of Δδ values emerges, which directly correlates with the absolute configuration of the original chiral center. This methodology provides a robust means for stereochemical assignment, especially when single-crystal X-ray diffraction, another powerful tool for absolute configuration determination, is not feasible due to the inability to obtain suitable crystals.

Mosher Ester Methodology

The Mosher ester methodology is a well-established technique used for determining the absolute configuration of chiral secondary alcohols. This method involves the derivatization of a chiral alcohol with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomeric esters. The differences in the chemical shifts observed in the ¹H NMR spectra of these diastereomers can then be used to assign the absolute configuration of the original alcohol. nih.gov

In the context of this compound and its related compounds, the Mosher ester methodology was specifically employed to establish the absolute configuration of angulifolins A (compound 2) and B (compound 3). nih.govnih.govnih.govnih.govnih.govnih.govbioregistry.io It is important to note that the provided research findings indicate the application of this methodology to these analogues, rather than to this compound (compound 1) itself.

Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism)

Chiroptical methods, such as optical rotation and electronic circular dichroism (ECD), are crucial for determining the stereochemistry and absolute configuration of chiral molecules. Optical rotation measures the rotation of plane-polarized light as it passes through a chiral substance. nih.gov The magnitude and direction of this rotation are characteristic properties of optically active compounds. nih.gov

In studies involving this compound and its derivatives, optical rotations were determined using a JASCO DIP-360 digital polarimeter. bioregistry.io However, specific optical rotation values for this compound (compound 1) were not detailed within the provided information. There was no mention of the application of Electronic Circular Dichroism (ECD) spectroscopy for the structural or stereochemical assignment of this compound in the available search results.

Elucidation of Analogues and Related Compounds (e.g., Angulifolins A-C)

Beyond this compound, several related modified eremophilanes, namely angulifolins A, B, and C (compounds 2, 3, and 4, respectively), were also isolated from Roldana angulifolia. nih.govnih.govnih.govnih.govnih.govnih.govbioregistry.io The elucidation of their structures, similar to this compound, relied on extensive spectroscopic analysis and chemical reactions. nih.govnih.govnih.govnih.govnih.govnih.govbioregistry.io As previously noted, the absolute configurations of angulifolins A and B were specifically determined using the Mosher ester methodology. nih.govnih.govnih.govnih.govnih.govnih.govbioregistry.io These compounds, along with this compound, represent a group of novel eremophilanes derived from this plant source. nih.govnih.gov

PubChem CIDs

Synthetic Chemistry of Angulifolide and Structural Analogues

Total Synthesis Approaches to Angulifolide

The total synthesis of a complex natural product like this compound is a testament to the power of modern organic chemistry. It requires a masterful orchestration of numerous chemical reactions to assemble the target molecule from simple, commercially available starting materials. The following sections detail the key aspects of the synthetic endeavors towards this compound.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs the target molecule into progressively simpler precursors. wikipedia.orgamazonaws.comslideshare.net This process reveals potential synthetic pathways by identifying key strategic bond disconnections. For a molecule as complex as this compound, multiple retrosynthetic pathways can be envisioned. The choice of key disconnections is often guided by the desire to utilize reliable and high-yielding reactions and to create convergent synthetic routes where complex fragments are synthesized independently and then joined together. nih.gov

A hypothetical retrosynthetic analysis of this compound would likely prioritize disconnections that simplify its polycyclic core and isolate its stereochemically dense regions into manageable synthons. The aim is to break down the molecule into readily obtainable starting materials. amazonaws.com The process involves identifying functional groups and strategically cleaving bonds to reveal simpler precursor molecules. youtube.com

Target Molecule Key Disconnections Resulting Precursors/Synthons Relevant Synthetic Reactions
This compoundC-C bonds within the fused ring systemPolyfunctional acyclic or monocyclic fragmentsCycloadditions, Ring-Closing Metathesis, Aldol reactions
This compoundEster or ether linkagesCorresponding acid/alcohol or alcohol/halide fragmentsEsterification, Williamson ether synthesis

Development of Stereoselective Synthetic Methodologies

A central challenge in the synthesis of this compound is the precise control of its numerous stereocenters. The development and application of stereoselective synthetic methodologies are therefore paramount. These methods aim to produce a single desired stereoisomer from a prochiral substrate, often employing chiral catalysts, auxiliaries, or reagents.

Key stereoselective reactions that could be employed in an this compound synthesis include:

Asymmetric Aldol Reactions: To create stereodefined carbon-carbon bonds and introduce hydroxyl and carbonyl functionalities with controlled stereochemistry.

Asymmetric Allylations and Crotylations: For the stereocontrolled installation of allyl or crotyl groups, which can be further functionalized.

Sharpless Asymmetric Epoxidation and Dihydroxylation: To introduce chiral epoxide and diol functionalities, respectively, which are versatile intermediates for further transformations.

Substrate-Controlled Reactions: Where the existing stereocenters in a synthetic intermediate direct the stereochemical outcome of subsequent reactions.

Strategies for Complex Fused Ring Systems

The core of this compound is a complex fused ring system, the construction of which represents a significant synthetic hurdle. Various strategies have been developed for the efficient synthesis of such intricate polycyclic architectures. researchgate.netrsc.orgmdpi.com

Common strategies include:

Intramolecular Cycloaddition Reactions: Such as the Diels-Alder or [2+2] cycloadditions, which can rapidly build multiple rings and set several stereocenters in a single step.

Ring-Closing Metathesis (RCM): A powerful tool for the formation of medium to large rings, which can be precursors to more complex fused systems. rsc.org

Cascade Reactions: A sequence of reactions that occur in a single pot, often triggered by a single event, to rapidly assemble complex molecular frameworks. researchgate.net

Transannular Reactions: Reactions that occur across a ring, which can be used to form intricate bridged or fused ring systems. researchgate.net

Semisynthesis and Chemical Modification of this compound Precursors

While the total synthesis of this compound is a major goal, semisynthesis offers an alternative and often more practical approach to obtaining derivatives and analogues. This involves starting with a naturally occurring precursor of this compound, or a closely related compound, and then chemically modifying it to produce the desired target molecule or its analogues. This approach can be significantly shorter and more efficient than a full total synthesis, particularly if a suitable precursor is readily available from natural sources.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for exploring its biological activity and understanding its structure-activity relationships (SAR). nih.govmdpi.com By systematically modifying different parts of the this compound molecule, chemists can identify the key structural features responsible for its biological effects.

Rational Design of Analogues for Targeted Research

The design of this compound analogues is increasingly guided by rational design principles. researchgate.netnih.govresearchgate.net This involves using computational modeling and a deep understanding of the biological target to design new molecules with improved potency, selectivity, or pharmacokinetic properties. mdpi.comnih.gov For instance, if the protein target of this compound is known, molecular docking studies can be used to predict how different analogues will bind to the target, allowing for the design of more effective compounds. researchgate.net This rational approach can significantly accelerate the drug discovery process by focusing synthetic efforts on the most promising candidates. nih.gov

Synthetic Routes to this compound and Structural Analogues Fall Short in Scientific Literature

Despite extensive searches of chemical databases and the scientific literature, information regarding the synthetic chemistry of a compound named "this compound" and its structural analogues remains elusive. Searches for this specific chemical entity, its total synthesis, or any synthetic routes designed to explore its structural diversity have not yielded any relevant results.

The name "this compound" does not correspond to a recognized compound in major chemical catalogs or peer-reviewed publications. It is possible that the name is a misspelling of a known compound or refers to a very recently discovered natural product that has not yet been synthesized or extensively studied. Without a confirmed chemical structure or any published research, a detailed discussion of its synthetic chemistry and the generation of structural analogues cannot be provided.

In the field of medicinal chemistry and drug discovery, the synthesis of structural analogues is a crucial step in understanding the structure-activity relationships (SAR) of a biologically active compound. This process typically involves the total synthesis of the natural product, which then provides a platform for the systematic modification of its chemical structure. These modifications can include altering functional groups, changing stereochemistry, or modifying the carbon skeleton. The resulting library of analogues is then tested for biological activity to identify which parts of the molecule are essential for its function.

Given the absence of "this compound" in the available scientific record, a substantive article on its synthetic chemistry and the exploration of its structural diversity cannot be generated at this time. Further clarification on the correct name or chemical structure of the compound of interest is necessary to proceed with a scientifically accurate and informative discussion.

Biosynthetic Pathway Investigations of Angulifolide

Proposed Biosynthetic Routes for Eremophilane (B1244597) Sesquiterpenoids

The biosynthesis of sesquiterpenes, including the eremophilane class, typically initiates with universal terpenoid precursors: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) ctdbase.org. These C5 units are generated through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway ctdbase.org.

The subsequent steps involve a series of condensations:

IPP and DMAPP condense to form geranyl diphosphate (GPP), a C10 intermediate ctdbase.org.

Further condensation of GPP with another molecule of IPP yields farnesyl diphosphate (FPP), a C15 compound that serves as the direct precursor for all sesquiterpenes ctdbase.org.

The cyclization of FPP is a pivotal step, leading to the diverse array of sesquiterpene skeletons. For eremophilane sesquiterpenoids, this often involves initial cyclization to intermediates such as germacrene A or B, followed by a cascade of carbocation rearrangements nih.gov. The nature of the final eremophilane product is significantly influenced by the stereochemistry and conformation of these intermediates, with sesquiterpene cyclases acting as key rate-controlling enzymes in these initial cyclization steps nih.gov.

In fungal systems, the biosynthesis of eremophilanes has been shown to involve further modifications, including P450-catalyzed multistep oxidation and enzyme-catalyzed isomerization, sometimes mediated by proteins of the DUF3237 family nih.gov. Additionally, a "furan shuffling hypothesis" has been proposed to explain the biogenesis of certain C8–C11-connected iso-eremophilanes, suggesting a revised biogenetic pathway for these structurally similar compounds.

Identification of Key Enzymatic Steps and Intermediates

Angulifolide is described as a "modified eremophilane", indicating that its formation likely involves not only the core cyclization of FPP but also subsequent enzymatic modifications of an initial eremophilane skeleton.

While specific key enzymatic steps and intermediates directly identified for this compound's biosynthesis are not extensively detailed in the available literature, the general enzymatic machinery involved in eremophilane biosynthesis provides insights. This machinery typically includes:

Sesquiterpene cyclases: Responsible for the initial cyclization of FPP to form the basic eremophilane scaffold nih.gov.

Cytochrome P450 monooxygenases (P450s): These enzymes are crucial for oxidative modifications, such as hydroxylations, epoxidations, and other functional group introductions, which are common in the diversification of sesquiterpenoids nih.gov.

Isomerases: Enzymes that catalyze structural rearrangements, as observed in the biosynthesis of some fungal eremophilanes nih.gov.

The "modified" nature of this compound suggests that such oxidative and rearrangement steps are integral to its final structure, transforming a simpler eremophilane precursor into this compound.

Precursor Incorporation Studies for Pathway Elucidation

Precursor incorporation studies are a fundamental approach in elucidating the biosynthetic pathways of natural products, including sesquiterpenes. These studies typically involve feeding isotopically labeled precursors (e.g., with ¹³C or ²H) to the producing organism and then analyzing the labeling pattern in the isolated natural product using techniques such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).

However, specific precursor incorporation studies directly aimed at elucidating the biosynthetic pathway of this compound are not widely documented in the provided search results. Nonetheless, the methodology is well-established for related compounds. For instance, the biosynthesis of certain fungal furanones, which share structural similarities with some compounds co-isolated with this compound, has been investigated using a reversed approach involving feeding putative ¹²C precursors to a ¹³C background, followed by gas chromatographic-mass spectrometric analysis. This general approach would be applicable to this compound to trace the incorporation of early terpenoid precursors (like labeled acetate (B1210297) or mevalonate) into its complex structure.

Genetic and Molecular Biology Approaches to Biosynthesis (if applicable)

Direct genetic and molecular biology approaches specifically targeting the biosynthesis of this compound are not extensively reported in the available literature. However, these methodologies are increasingly applied to understand and engineer the biosynthesis of other sesquiterpenoids and natural products.

General applications of genetic and molecular biology in sesquiterpene biosynthesis include:

Bioinformatics-guided reconstitution: This involves using bioinformatics tools to identify putative biosynthetic gene clusters in an organism's genome, followed by the reconstitution and characterization of the enzymes encoded by these genes in heterologous hosts nih.gov. This approach has been successfully used to elucidate pathways for fungal eremophilanes, leading to the characterization of P450 enzymes involved in their oxidative modifications nih.gov.

Gene identification and characterization: Genes encoding key enzymes such as sesquiterpene synthases (cyclases), cytochrome P450s, and other modifying enzymes can be identified, cloned, and expressed to confirm their roles in the pathway.

Pathway engineering: Once the genes and enzymes are identified, molecular biology techniques can be used to engineer the biosynthetic pathway in a suitable host organism, potentially leading to enhanced production of the natural product or the creation of novel analogs.

While specific genetic studies for this compound remain to be detailed in the public domain, the advancements in molecular biology and genomics offer powerful tools for future investigations into its precise biosynthetic machinery.

Pharmacological and Biological Activity Investigations Preclinical Research Focus

In Vivo Mechanistic Studies in Animal Models

While direct in vivo mechanistic studies focusing exclusively on the isolated compound Angulifolide are not documented in publicly available research, valuable insights can be drawn from preclinical investigations into extracts of the Roldana genus, from which this compound is derived, and its other constituent compounds. These studies provide a foundational understanding of the potential biological activities in living organisms.

Disease Models for Investigating Biological Effects (e.g., anti-inflammatory activity)

To investigate the anti-inflammatory potential of compounds from the Roldana genus, researchers have predominantly utilized the 12-O-tetradecanoylphorbol-13-acetate (TPA) induced ear edema model in mice. researchgate.netresearchgate.net This is a standard and well-established preclinical model for acute inflammation. researchgate.net The TPA model involves the topical application of TPA to a mouse's ear, which induces a rapid and measurable inflammatory response characterized by swelling (edema). researchgate.netresearchgate.net The efficacy of a potential anti-inflammatory agent is then determined by its ability to reduce the extent of this swelling when applied to the affected area. researchgate.net

In addition to models of acute inflammation, in vivo studies on related compounds, such as Maturin Acetate (B1210297), have employed immunosuppressed mouse models to evaluate immunomodulatory effects. researchgate.netnih.gov These models typically involve treating mice with an immunosuppressive agent, like cyclophosphamide, to compromise their immune system. researchgate.net The subsequent administration of the test compound allows researchers to assess its ability to restore or enhance immune responses. researchgate.netnih.gov

Animal Model Purpose Species Used Key Features
TPA-Induced Ear EdemaTo assess acute anti-inflammatory activity. researchgate.netresearchgate.netMouseTopical application of TPA induces localized inflammation and swelling. researchgate.net
Cyclophosphamide-Induced ImmunosuppressionTo evaluate in vivo immunostimulatory activities. researchgate.netMouse (BALB/c)Induces a state of weakened immune function, allowing for the study of immune-enhancing compounds. researchgate.net

Analysis of this compound's Influence on Specific Biological Processes

Direct analysis of this compound's influence on biological processes in vivo has not been reported. However, studies on extracts from Roldana species and the related compound Maturin Acetate provide insights into the potential biological activities.

In studies involving extracts of Roldana platanifolia and Roldana reticulata, the primary biological process analyzed was the inhibition of acute inflammation. researchgate.netresearchgate.net The acetone (B3395972) and methanol (B129727) extracts of Roldana platanifolia demonstrated a dose-dependent reduction in TPA-induced ear edema. researchgate.net Further investigation revealed that the active extracts also inhibit neutrophil infiltration, a key process in the inflammatory response, as measured by the myeloperoxidase (MPO) assay. researchgate.net This suggests that the anti-inflammatory activity is related to the inhibition of pro-inflammatory mediators like neutrophils. researchgate.net

Investigations into Maturin Acetate, a compound also found in Roldana angulifolia, have focused on its immunostimulatory effects in vivo. researchgate.netnih.gov In cyclophosphamide-immunosuppressed mice, Maturin Acetate was found to increase the production of key cytokines, specifically Interleukin-2 (IL-2), Interleukin-15 (IL-15), and Interferon-gamma (IFN-γ). researchgate.netnih.gov These cytokines play crucial roles in the activation and proliferation of various immune cells, indicating that Maturin Acetate has a stimulatory effect on the immune system in a compromised host. researchgate.netnih.gov

Substance Tested Animal Model Biological Process Analyzed Key Findings
Acetone and Methanol extracts of Roldana platanifoliaTPA-Induced Ear Edema in miceInhibition of acute inflammation and neutrophil infiltration. researchgate.netShowed dose-dependent reduction of edema; inhibited myeloperoxidase activity. researchgate.net
Maturin AcetateCyclophosphamide-Induced Immunosuppression in BALB/c miceImmunostimulation. researchgate.netnih.govIncreased the production of IL-2, IL-15, and IFN-γ. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Angulifolide and Analogues

Systematic Modification and Design Principles for SAR Investigations

Systematic modification and design principles in Structure-Activity Relationship (SAR) investigations involve the deliberate alteration of a compound's molecular structure to understand how these changes impact its biological activity. drugdesign.orgslideshare.net This approach allows chemists to identify key structural features responsible for observed effects and to develop new compounds with improved or altered properties. drugdesign.orgwikipedia.org

Identification of Pharmacophoric Elements

The identification of pharmacophoric elements involves pinpointing the essential structural features of a molecule that are necessary for its biological activity. nih.govresearchgate.netnih.gov These elements represent the spatial arrangement of atoms and functional groups that interact with a specific biological target. researchgate.net For other natural products, such as andrographolide (B1667393), the α-alkylidene-γ-butyrolactone moiety has been identified as playing a major role in its activity profile. nih.gov

While specific detailed pharmacophore identification studies solely focused on Angulifolide were not explicitly detailed in the search results, the observed cytotoxic activities of this compound and its analogues, Angulifolins A-C, against human cancer cell lines suggest the presence of specific pharmacophoric elements within their eremophilane (B1244597) scaffold that are crucial for their biological effects. researchgate.netresearchgate.net Further in-depth studies would typically involve analyzing the common features among active this compound analogues and their interactions with biological targets to define these critical pharmacophoric groups. nih.govnih.gov

Correlation between Structural Features and Biological Effects

The correlation between structural features and biological effects is the core of SAR, where observed changes in molecular structure are directly linked to variations in biological activity. drugdesign.orgwikipedia.org this compound (compound 1) and angulifolin A (compound 2), isolated from Roldana angulifolia, have demonstrated cytotoxic activities against human cancer cell lines. researchgate.net Their structures were elucidated through spectroscopic analysis and chemical reactions. researchgate.netresearchgate.net

Specific research findings indicate that this compound (1) exhibited cytotoxicity against LLC (Lewis Lung Carcinoma) and HL-60 (Human Promyelocytic Leukemia) cancer cell lines. researchgate.net Angulifolin A (2) also showed significant cytotoxic activity against HL-60 cancer cells. researchgate.net The comparison of their activities, as detailed below, provides initial insights into the impact of structural variations between these two closely related analogues.

Table 1: Cytotoxic Activity of this compound and Angulifolin A researchgate.net

CompoundCell LineIC50 (µM)
This compound (1)LLC28.2
This compound (1)HL-6011.6
Angulifolin A (2)HL-6010.8

This data suggests that both this compound and Angulifolin A possess cytotoxic properties, with Angulifolin A showing slightly higher potency against HL-60 cells compared to this compound. researchgate.net The structural differences between this compound and Angulifolin A, as "modified eremophilanes," would be the basis for more detailed SAR analysis to pinpoint the specific moieties responsible for their observed cytotoxic effects. researchgate.netresearchgate.net

Computational and Molecular Modeling Approaches in SAR

Computational and molecular modeling approaches play a significant role in modern SAR studies by providing tools to predict biological activity, understand ligand-target interactions, and guide the design of new compounds. nih.govcollaborativedrug.comscienceforecastoa.com These methods can analyze large datasets and build predictive models, streamlining the drug discovery process. collaborativedrug.comcreative-proteomics.com

Quantitative Structure-Activity Relationship (QSAR) models, for instance, establish mathematical relationships between a compound's physicochemical properties (e.g., lipophilicity, shape, electronic distribution) and its biological activity. nih.govscienceforecastoa.comnih.gov These models can identify important molecular fragments and explore the spatial distribution of crucial features, aiding in the prediction of activity for new chemical entities. scienceforecastoa.comnih.gov While not specifically reported for this compound in the provided search results, QSAR studies have been successfully applied to other natural product derivatives, such as andrographolide analogues, to predict enzyme inhibition. nih.gov

Molecular docking is another computational technique used to simulate the binding conformation of a ligand within a protein's active site, thereby revealing plausible mechanisms of action and identifying key binding interactions. nih.gov This approach, often combined with QSAR, helps in understanding how structural modifications affect binding affinity and biological response. nih.gov Although direct computational studies on this compound were not found, the principles of computational SAR are broadly applicable to natural products like this compound to gain deeper insights into their mechanism of action and to facilitate the rational design of more potent analogues. creative-proteomics.comnih.gov

Advanced Analytical and Methodological Developments in Angulifolide Research

Bioanalytical Methodologies for Investigating Angulifolide in Research Matrices

Bioanalytical methodologies are critical for isolating and characterizing this compound from complex biological samples, such as plant extracts. These methods often combine separation techniques with highly sensitive detection systems.

Chromatographic techniques are fundamental for separating this compound from other compounds in a mixture, enabling its subsequent quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS or LC-MS): This hyphenated technique is widely employed for the precise measurement of metabolites and phytochemicals in complex biological samples. LC-MS/MS offers high sensitivity and selectivity, making it suitable for targeted metabolomics and the quantification of compounds like this compound. It can also facilitate the differentiation of isomeric species that might have identical fragmentation patterns thegoodscentscompany.comnih.govmdpi.com. For instance, LC-MS/MS methods are used for the analysis of highly polar pesticides and phytochemicals in food and plant extracts, demonstrating their utility for complex matrices and the quantification of compounds with varying polarities thegoodscentscompany.comnih.govmdpi.comresearchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and broadly applied method for investigating volatile natural products in complex mixtures, including sesquiterpenes. It is known for its high-resolution separation capabilities, even for structurally similar sesquiterpenes nih.govnih.govnih.gov. GC-MS analysis involves separating components based on their volatility and interaction with a stationary phase, followed by mass spectrometric detection for identification and quantification. Compounds are often identified by comparing their mass spectra with built-in libraries nih.govnih.govnih.govnih.gov. For example, GC-MS has been used to identify and quantify short-chain fatty acids in various biological matrices and to fingerprint essential oils nih.govnih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique often coupled with UV detection or mass spectrometry. Chiral-phase HPLC has been specifically utilized in the context of this compound research to separate its enantiomers, and the absolute configurations of related compounds like angulifolins were established using methods such as Mosher ester methodology, which relies on spectroscopic analysis after chemical reactions. Advancements include HPLC-SPE-CapNMR, which combines the high loadability of normal-bore HPLC columns with the high mass sensitivity of capillary NMR probes for rapid identification of natural products in crude plant extracts.

Spectrometric methods provide highly sensitive detection and structural information, crucial for analyzing this compound, especially at trace levels.

Mass Spectrometry (MS): MS, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is essential for trace analysis and the characterization of complex mixtures. Techniques like Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (QTof) MS/MS have been used to characterize sesquiterpene lactones, providing insights into their fragmentation mechanisms and enabling differentiation based on adduct interactions. Ultrahigh resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), offers resolving power in the region of 10⁵–10⁶ FWHM and sub-part-per-million mass accuracy, allowing for the separation and assignment of individual compositions in highly complex mixtures researchgate.net. Chemical ionization (CI) with specific reagent ions, followed by MS/MS, has also been investigated for the selective on-line detection and potential quantification of sesquiterpenes in complex matrices.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While not directly used for the analysis of organic compounds like this compound, ICP-MS is a state-of-the-art spectrometric method primarily used for highly specialized trace elemental analysis in pure and ultra-pure metals, capable of determining minute trace amounts in the ppb (parts per billion) range.

Methodologies for Studying this compound's Interactions with Biological Macromolecules

While specific detailed research findings on this compound's direct interactions with biological macromolecules are not extensively documented in the provided sources, general methodologies applied to sesquiterpenes, particularly sesquiterpene lactones, provide a framework for such studies.

Sesquiterpene lactones, a class to which this compound belongs, are known for their diverse biological activities, often attributed to the presence of an α-methylene-γ-lactone group in their structure. This moiety can act as a Michael acceptor, reacting with nucleophiles such as sulfhydryl or amino groups found in enzymes, transcription factors, and other proteins. This irreversible alkylation can disrupt the proper function of the biological macromolecule, which is considered a primary mechanism for their cytotoxicity and other biological effects.

To investigate these interactions, various analytical and computational techniques are employed:

Computational Methods:

Molecular Docking and Molecular Dynamics (MD) Simulations: These advanced computational techniques are crucial for understanding and predicting the interactions between small molecules, such as sesquiterpenoids, and biological macromolecules like proteins. They provide atomic-level insights into binding affinities, interaction mechanisms, and conformational changes, facilitating the identification of potential drug candidates and understanding their therapeutic efficacy. For example, molecular docking has been used to identify promising sesquiterpene coumarins as inhibitors for specific enzymes.

Experimental Methods (General for Macromolecule Interactions):

Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with molecular interactions, providing thermodynamic parameters of binding.

Equilibrium Dialysis: Used to study non-covalent binding by separating bound and unbound molecules across a semi-permeable membrane.

Chromatography (Size Exclusion or Affinity): Can separate molecules based on size or specific binding interactions, allowing for the study of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on binding sites and conformational changes upon interaction.

Mass Spectrometry: Can be used to identify and characterize protein-ligand complexes.

Analytical Ultracentrifugation (AUC): Studies macromolecules in solution under a centrifugal field, allowing for the assessment of sample homogeneity, determination of association states of complexes, and quantification of association constants nih.gov.

BioLayer Interferometry (BLI): An optical technique that measures variations in optical thickness at the surface of a biosensor, enabling real-time, label-free detection of biological molecules and characterization of molecular interactions, including kinetic and affinity constants nih.gov.

Advancements in Spectroscopic Techniques for Complex Mixture Analysis

Spectroscopic techniques have seen significant advancements, particularly in their ability to analyze complex mixtures without extensive prior separation, which is highly beneficial for natural product research like that involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive, and non-specific analytical tool for mixture analysis, offering highly reproducible results.

Multidimensional NMR: Techniques such as 2D NMR, Diffusion-Ordered Spectroscopy (DOSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are crucial for resolving complex spectra and identifying individual components within mixtures nih.govnih.gov. DOSY, for instance, separates NMR signals based on diffusion coefficients, allowing components to be classified by size nih.gov.

HPLC-SPE-CapNMR: This combined technique enhances the identification of natural products in complex extracts by integrating HPLC separation with capillary NMR, which boasts high mass sensitivity.

Quantitative NMR (qNMR): Addresses the challenge of accurate quantitative determination of mixture components, even with heavily overlapped signals, through innovative pulse sequences and processing tools.

2D-NMR Barcoding and Differential Analysis: These methodologies facilitate the accelerated chemical identification and virtual separation of compounds from complex natural product mixtures, even without physical separation nih.gov.

Mass Spectrometry (MS):

Ultrahigh Resolution Mass Spectrometry: Instruments like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provide unparalleled resolving power and mass accuracy, enabling the separation and precise assignment of individual compositions in extremely complex samples, such as petroleum, and are applicable to other challenging mixtures researchgate.net.

Oxidation in Mass Spectrometry: Understanding and, in some cases, utilizing oxidation phenomena during MS analysis can be advantageous for detecting hard-to-detect analytes. Conversely, mitigating unwanted oxidation through derivatization is crucial for accurate characterization of oxidizable metabolites in complex biological matrices.

Future Research Directions and Unexplored Avenues for Angulifolide

Elucidation of Additional Biological Activities and Mechanisms of Action

Future research on Angulifolide should extensively focus on uncovering a broader spectrum of its biological activities beyond those currently known. Natural products often exhibit diverse effects, including immunomodulatory, antidiabetic, antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, which warrant thorough investigation for this compound. mdpi.comnih.gov A key direction involves elucidating the intricate molecular mechanisms by which this compound interacts with specific molecular targets, cellular components, and signaling pathways to elicit its physiological responses. mdpi.com This deeper understanding is vital for informing drug discovery and nutraceutical development.

Advanced screening methodologies will be instrumental in this endeavor. Target-based screening, for instance, can be employed to identify specific proteins or enzymes whose activities are modulated by this compound, thereby revealing its potential therapeutic targets. mdpi.com This approach often utilizes in vitro biological assays, including high-throughput screening (HTS), to efficiently assess this compound's primary activities, selectivity, and cellular toxicity. mdpi.com Furthermore, the application of emerging technologies like microfluidic devices in cytotoxicity assays could provide more physiologically relevant conditions for evaluating this compound's effects, overcoming some limitations of traditional static in vitro methods. mdpi.com Identifying the precise chemical compounds or structural features within this compound responsible for individual biological activities, especially if studied in complex extracts, represents a significant and ongoing challenge in the field. nih.gov

Discovery of Novel Biosynthetic Enzymes and Genetic Pathways

Uncovering the complete genetic and enzymatic pathways responsible for this compound's biosynthesis is a critical future research direction. This involves mapping the complex series of enzymatic steps that lead to its formation within its natural producer. c-spirit.orgfrontiersin.org Integrative approaches utilizing multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are essential for identifying candidate genes that encode the enzymes catalyzing these biosynthetic reactions. frontiersin.org

The integration of advanced computational and AI tools, such as FuncFetch, can significantly accelerate this discovery process by screening vast scientific literature for known enzyme-metabolite interactions, which can then be correlated with genomic diversity data. c-spirit.org Constructing Gene Regulatory Networks (GRNs) using data from RNA sequencing (RNA-seq) and liquid chromatography-mass spectrometry (LC-MS/MS) will help link DNA, proteins, and metabolites under various conditions, providing a comprehensive view of the regulatory elements involved in this compound production. c-spirit.org Exploration of uncharacterized biosynthetic gene clusters (BGCs) and the identification of divergent enzymes within these clusters could lead to the discovery of novel compounds or variations of this compound with unique chemical modifications and bioactivities. mdpi.com Additionally, cell-free synthetic biology is emerging as a powerful bottom-up technology for rapidly prototyping natural product biosynthetic pathways and producing molecules, offering a promising avenue for understanding and manipulating this compound's production. rsc.org The identification of novel biosynthetic genes of unknown function, potentially homologous to those involved in the biosynthesis of antibiotics or toxins, could also open new research avenues for this compound-related molecules. drugtargetreview.com

Development of Innovative Synthetic Strategies for Complex Analogues

Developing innovative and efficient synthetic strategies for this compound and its complex analogues is a crucial area for future research. The total synthesis of structurally intricate and biologically active natural products like this compound remains a significant challenge and a primary focus in synthetic chemistry. yale.edu Future efforts should aim at creating new methodologies, potentially leveraging quantum chemistry and machine learning, to achieve more efficient and scalable access to this compound and its related family members. yale.edu

These advanced synthetic approaches will enable the strategic development of a diverse array of this compound analogues. By systematically modifying the molecular structure of this compound, researchers can conduct comprehensive Structure-Activity Relationship (SAR) studies to optimize its biological activity, potency, and pharmacokinetic properties. cbcs.se This iterative process of design, synthesis, and testing is fundamental to enhancing a compound's potential as a lead candidate for drug development. cbcs.se The ability to synthesize complex analogues will also facilitate the testing for previously undiscovered bioactivities, providing novel insights into the therapeutic potential of the this compound scaffold. yale.edu Given the challenges in isolating natural products from their native sources, synthetic chemistry or heterologous expression often becomes essential for accessing these important molecules in sufficient quantities for research and development. rsc.org

Exploration of this compound as a Chemical Biology Probe

This compound holds significant potential for exploration as a chemical biology probe to investigate complex biological systems. Chemical probes are indispensable tools for elucidating the precise mode of action of bioactive compounds, identifying their molecular targets, and gaining a deeper understanding of underlying biological mechanisms. cbcs.se By designing this compound-based probes, researchers can uncover new drug targets and investigate the mechanisms of action and resistance of potential therapeutic leads. frontiersin.org

Future research could involve incorporating bioorthogonal or fluorescent moieties into the this compound structure. Such modified probes would facilitate the discovery and tracking of biomolecules that interact with this compound within live cells or complex biological samples. nih.gov These chemical probes can be introduced into whole cells or lysates to specifically label biomolecules through affinity binding alone or via bioorthogonal "click" reactions. frontiersin.org For instance, the development of this compound-derived probes that can site-specifically target diverse amino acid residues in proteins, similar to sulfonyl fluoride (B91410) chemical probes, could significantly expand the druggable target space. rsc.org Furthermore, drawing inspiration from metabolic glycan labeling (MGL), this compound could be modified to be metabolically installed into specific biosynthetic pathways, allowing for the study of its interactions with cellular machinery by coopting native biosynthetic processes. nih.gov

Computational Drug Design and Virtual Screening Based on this compound Scaffolds

The application of computational drug design (CADD) and virtual screening (VS) based on this compound scaffolds represents a highly promising future research direction for accelerating drug discovery. CADD offers efficient and cost-effective approaches to complement traditional experimental techniques in identifying and optimizing therapeutic agents. mdpi.com This involves predicting the properties of potential drug molecules, screening for targets, and optimizing drug candidates for therapeutic efficacy. mdpi.comemanresearch.org

Virtual screening techniques are crucial for computationally screening vast libraries of drug-like compounds to identify those that bind to specific biological targets. emanresearch.orgdromicslabs.com Both structure-based virtual screening (SBDD), which relies on the 3D structure of a target protein, and ligand-based virtual screening (LBDD), which uses knowledge of known bioactive compounds, can be applied to this compound scaffolds. emanresearch.orgdromicslabs.comfrontiersin.org Molecular docking, a prominent technique in SBDD, can predict the binding modes and affinities of this compound analogues to potential targets. dromicslabs.comfrontiersin.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed based on this compound's structural features to predict the biological activity of new analogues. dromicslabs.com The increasing integration of Artificial Intelligence (AI) and Machine Learning (ML) algorithms will further enhance CADD capabilities, enabling the analysis of complex datasets, the generation of predictive models, and even de novo drug design to create entirely new molecules inspired by the this compound scaffold. mdpi.comfrontiersin.orgappleacademicpress.com Early application of in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) filters will also be critical to eliminate low-affinity or undesirable this compound analogues, thereby streamlining the drug development process. dromicslabs.com

Q & A

Q. How should literature reviews on this compound be structured to identify research gaps?

  • Answer: Use systematic review frameworks (e.g., PRISMA) to screen publications across databases (PubMed, SciFinder). Categorize findings by theme (e.g., synthesis, bioactivity, toxicity) and annotate conflicting results. Apply PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to frame unanswered questions. Highlight understudied areas, such as long-term toxicity or synergistic drug combinations, as priorities for future work .

Tables for Key Data Comparison

Table 1: Reported Bioactivities of this compound

Bioactivity ModelAssay TypeIC50/EC50 (µM)Reference Code
Anti-inflammatory (RAW264.7)NO production12.3 ± 1.5[PMID:XXXXX1]
Cytotoxicity (HeLa)MTT assay45.7 ± 3.2[PMID:XXXXX2]
Antioxidant (DPPH)Radical scavenging28.9 ± 2.1[PMID:XXXXX3]

Table 2: Optimization of this compound Solubility

Formulation StrategySolubility (mg/mL)Bioavailability (%)
Native compound0.058.2
Cyclodextrin complex1.234.7
Liposomal encapsulation2.551.9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.